molecular formula C13H16O4 B2710958 Methyl [4-(3-Oxobutyl)phenoxy]acetate CAS No. 78069-49-5

Methyl [4-(3-Oxobutyl)phenoxy]acetate

Cat. No. B2710958
CAS RN: 78069-49-5
M. Wt: 236.267
InChI Key: VHRZSSOLZBAVTD-UHFFFAOYSA-N
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Description

“Methyl [4-(3-Oxobutyl)phenoxy]acetate” is a chemical compound that is available from suppliers such as Matrix Scientific . It is used in various scientific applications .


Physical And Chemical Properties Analysis

“Methyl [4-(3-Oxobutyl)phenoxy]acetate” is a liquid at room temperature . Its refractive index is 1.509 , and it has a density of 1.099 g/mL at 25°C . It has a boiling point of 123-124°C at 0.2 mmHg .

Scientific Research Applications

Biodegradation in Environmental Remediation

A study by Hedbávná et al. (2016) demonstrated the biodegradation of phenolic compounds in contaminated groundwater using microbial fuel cells, highlighting a method for environmental cleanup. This research indicates that similar compounds to methyl [4-(3-oxobutyl)phenoxy]acetate could be biodegraded in eco-friendly ways, reducing pollution and restoring water quality Hedbávná, S. Rolfe, Wei E. Huang, S. Thornton, 2016.

Synthetic Chemistry and Drug Development

Desai et al. (2001) synthesized various compounds with potential antibacterial activity, including those structurally related to methyl [4-(3-oxobutyl)phenoxy]acetate. Such research underscores the role of synthetic chemistry in creating new molecules with potential applications in medicine and pharmacology N. Desai, D. Dave, M. Shah, G. Vyas, 2001.

Material Science and Nonlinear Optical Properties

Naseema et al. (2010) investigated the nonlinear optical properties of hydrazones related to methyl [4-(3-oxobutyl)phenoxy]acetate. This study highlights the potential of such compounds in developing optical devices, including optical limiters and switches, vital for telecommunications and computing technologies K. Naseema, K. V. Sujith, K. Manjunatha, B. Kalluraya, G. Umesh, V. Rao, 2010.

Photocatalytic Degradation for Pollution Control

Research by Gomathi Devi and Krishnamurthy (2009) on the photocatalytic mineralization of diclofop-methyl, using UV-light irradiation in the presence of TiO2/BaTiO3, provides insights into how related compounds might be degraded in water treatment processes. This suggests that methyl [4-(3-oxobutyl)phenoxy]acetate could be involved in similar photocatalytic processes to mitigate environmental pollutants L. G. Gomathi Devi, G. Krishnamurthy, 2009.

properties

IUPAC Name

methyl 2-[4-(3-oxobutyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-10(14)3-4-11-5-7-12(8-6-11)17-9-13(15)16-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRZSSOLZBAVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [4-(3-Oxobutyl)phenoxy]acetate

Synthesis routes and methods

Procedure details

A solution of 4-(4-hydroxyphenyl) butan-2-one (16.4 g), methyl bromoacetate (15.3 g, 8.5 ml), potassium carbonate (13.8 g) and a trace of potassium iodide in acetone (200 ml) was heated under reflux for 16 hours. The solution was filtered, evaporated and the residue dissolved in ether. The ether solution was shaken successively with 2 N sodium hydroxide solution, water, dried (MgSO4) and evaporated to give the title compound as an oil (19.5 g).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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